1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodiazole core, which is known for its diverse biological activities, and an azetidine ring, which adds to its chemical versatility.
Preparation Methods
The synthesis of 1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the azetidine ring, followed by the introduction of the cyclopropylpyrimidinyl group. The final step involves the formation of the benzodiazole core. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to a variety of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
1-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole stands out due to its unique combination of a benzodiazole core and an azetidine ring. Similar compounds include:
- 1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-ol
- 1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl)-2-propan-2-ylbenzimidazole
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can influence their reactivity and applications.
Properties
IUPAC Name |
1-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-13(2)20-22-16-5-3-4-6-17(16)25(20)15-11-24(12-15)18-9-10-21-19(23-18)14-7-8-14/h3-6,9-10,13-15H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIKHDMGPCPOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=NC(=NC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.